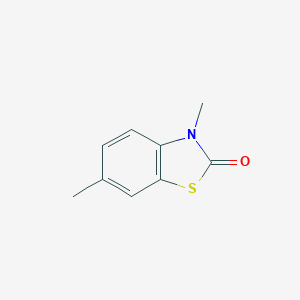

2(3H)-Benzothiazolone,3,6-dimethyl-(9CI)

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethyl-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-3-4-7-8(5-6)12-9(11)10(7)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORRQCDPRZIXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,6-Dimethyl-2(3H)-Benzothiazolone

This guide provides an in-depth, scientifically-grounded methodology for the synthesis of 3,6-dimethyl-2(3H)-benzothiazolone, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The benzothiazolone core is a privileged structure found in a range of pharmacologically active agents. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these protocols with a full understanding of the reaction dynamics.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 3,6-dimethyl-2(3H)-benzothiazolone, dictates a multi-step pathway beginning from readily available commercial starting materials. The most robust and well-documented strategy avoids the direct handling of the often unstable 2-amino-5-methylthiophenol. Instead, it leverages the construction of a stable benzothiazole intermediate which is subsequently converted to the desired benzothiazolone.

The chosen three-step synthetic pathway is as follows:

-

Step 1: Synthesis of 2-Amino-6-methylbenzothiazole: An electrophilic cyclization of a thiourea derivative generated in situ from p-toluidine.

-

Step 2: Hydrolysis to 6-Methyl-2(3H)-benzothiazolone: Conversion of the 2-amino group to the target 2-oxo functionality.

-

Step 3: N-Methylation: Introduction of the methyl group at the N-3 position to yield the final product.

This approach is selected for its high yields, operational simplicity, and the crystallinity of its intermediates, which facilitates purification.

Mechanistic Insights and Pathway Visualization

The cornerstone of this synthesis is the formation of the benzothiazole ring in Step 1. This reaction, a variation of the Hugershoff synthesis, proceeds through an electrophilic cyclization mechanism. The p-tolylthiourea, formed from p-toluidine and thiocyanate, is activated by an oxidizing agent (historically bromine, more modernly sulfuryl chloride), which promotes the intramolecular attack of the sulfur atom onto the aromatic ring, leading to the formation of the five-membered thiazole ring.

Characterization of 2(3H)-Benzothiazolone, 3,6-dimethyl-

An In-Depth Technical Guide to the Physicochemical

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of 2(3H)-Benzothiazolone, 3,6-dimethyl-, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The benzothiazolone scaffold is a privileged structure found in numerous biologically active agents.[1][2] This document outlines a logical workflow from synthesis and purification to in-depth spectroscopic analysis. While specific experimental data for the 3,6-dimethyl substituted variant is not widely published, this guide synthesizes established principles and data from closely related analogs to present an authoritative, predictive, and practical approach for its characterization.[3][4] We detail the causality behind experimental choices, provide step-by-step protocols for core analytical techniques, and present expected quantitative data to serve as a benchmark for researchers.

Introduction to the Benzothiazolone Scaffold

Core Structure and Significance

The benzothiazole ring system is a cornerstone of heterocyclic chemistry, renowned for its wide array of applications, from pharmaceuticals to industrial dyes.[1][5] The 2(3H)-benzothiazolone substructure, specifically, is a key pharmacophore. Its rigid, bicyclic nature and the presence of hydrogen bond donors and acceptors make it an ideal scaffold for designing molecules that interact with biological targets with high affinity and specificity. Derivatives have been investigated for anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[2][6]

The Target Molecule: 2(3H)-Benzothiazolone, 3,6-dimethyl-

The subject of this guide, 2(3H)-Benzothiazolone, 3,6-dimethyl-, introduces two key methyl substitutions to the parent scaffold. The N-methylation at position 3 removes the acidic N-H proton, which can significantly alter its pharmacokinetic properties, such as membrane permeability and metabolic stability, by eliminating a key hydrogen bonding site. The C-methylation at position 6, an electron-donating group on the aromatic ring, can modulate the electronic properties of the entire system, potentially influencing receptor binding affinity and intrinsic activity. A thorough characterization is therefore critical to understanding its unique chemical identity and predicting its behavior in biological systems.

Diagram 1: Chemical Structure of the Target Compound

Caption: Chemical structure of 2(3H)-Benzothiazolone, 3,6-dimethyl-.

Synthesis and Purification Strategy

A robust characterization begins with a pure sample. The synthesis of benzothiazole derivatives is well-documented, typically involving the cyclization of a 2-aminothiophenol precursor.[6]

Proposed Synthetic Route

The most logical approach involves the reaction of 2-amino-5-methylbenzenethiol with a suitable carbonylating agent, followed by N-alkylation. A common and effective method for the initial cyclization is the reaction with urea or phosgene derivatives to form the benzothiazolone ring. The subsequent N-methylation can be achieved using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 6-methyl-2(3H)-benzothiazolone

-

In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-5-methylbenzenethiol (10 mmol) and urea (20 mmol).

-

Add 50 mL of a high-boiling point solvent such as ethylene glycol.

-

Heat the reaction mixture to 180-190 °C and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[7] The rationale for using a high-boiling solvent is to ensure the temperature is sufficient to drive the condensation and cyclization, which involves the elimination of ammonia.

-

After cooling to room temperature, pour the mixture into 200 mL of cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

Step 2: N-methylation to yield 3,6-dimethyl-2(3H)-benzothiazolone

-

Suspend the crude 6-methyl-2(3H)-benzothiazolone (8 mmol) in 50 mL of acetone or DMF in a 100 mL flask.

-

Add a base, such as anhydrous potassium carbonate (12 mmol), to deprotonate the nitrogen, making it a more effective nucleophile.

-

Add methyl iodide (10 mmol) dropwise at room temperature.

-

Stir the mixture at room temperature for 12-24 hours. Monitor by TLC until the starting material is consumed.

-

Filter off the inorganic salts and evaporate the solvent under reduced pressure to obtain the crude product.

Purification and Purity Assessment

The synthesized crude product must be purified to ensure that spectroscopic data is representative of the target molecule alone.

-

Protocol: Column Chromatography

-

Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexane.[8]

-

Load the crude product, adsorbed onto a small amount of silica, onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The choice of an ethyl acetate/hexane system provides a tunable polarity gradient suitable for separating moderately polar organic compounds.

-

Collect fractions and analyze by TLC, visualizing spots under UV light (254 nm).[9]

-

Combine the pure fractions and evaporate the solvent to yield the purified product as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.[7][10]

-

Diagram 2: Synthesis and Purification Workflow

Caption: Proposed workflow for synthesis and purification.

Spectroscopic and Physicochemical Characterization

Once a pure sample is obtained, a suite of analytical techniques is employed for unequivocal structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.[11]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire spectra on a 400 MHz or higher field spectrometer.[9]

-

The ¹H NMR spectrum will confirm the presence and connectivity of all protons. The predicted chemical shifts (δ) are based on the analysis of similar benzothiazole structures.[3][12]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.2 | Multiplet (m) | 3H | Ar-H | Protons on the benzene ring. The exact splitting pattern will depend on their relative positions. |

| ~ 3.4 - 3.3 | Singlet (s) | 3H | N-CH₃ | The N-methyl group is deshielded by the adjacent nitrogen and carbonyl group. A singlet indicates no adjacent protons. |

| ~ 2.4 - 2.3 | Singlet (s) | 3H | Ar-CH₃ | The aromatic methyl group typically appears in this region. A singlet indicates no adjacent protons. |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 | C=O | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~ 140 - 120 | Ar-C | Aromatic carbons, including the quaternary carbons of the fused rings. |

| ~ 115 - 110 | Ar-C | Aromatic carbons. |

| ~ 30 - 28 | N-CH₃ | The N-methyl carbon, shielded relative to aromatic carbons. |

| ~ 22 - 20 | Ar-CH₃ | The aromatic methyl carbon, typically the most upfield signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

-

Protocol: IR Sample Preparation (KBr Pellet)

| Expected Absorption (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3100 - 3000 | C-H stretch | Aromatic C-H | Characteristic of sp² C-H bonds on the benzene ring.[3] |

| ~ 2980 - 2850 | C-H stretch | Aliphatic C-H | Characteristic of sp³ C-H bonds in the methyl groups.[3] |

| ~ 1700 - 1680 | C=O stretch | Amide Carbonyl | A strong, sharp absorption is expected for the lactam carbonyl group.[4] |

| ~ 1600 - 1450 | C=C stretch | Aromatic C=C | Multiple bands are expected for the benzene ring vibrations.[9] |

| ~ 1350 - 1250 | C-N stretch | Aromatic Amine | Stretching vibration for the C-N bond within the heterocyclic system.[9] |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its structure through fragmentation patterns.

-

Protocol: MS Analysis

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) source.[9][15]

-

Acquire the mass spectrum in positive ion mode.

-

-

Expected Data & Interpretation

-

Molecular Ion Peak ([M+H]⁺): For C₉H₉NOS, the expected exact mass is approximately 180.0483 m/z. High-resolution mass spectrometry (HRMS) should confirm this mass to within 5 ppm, which validates the elemental composition.

-

Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of methyl groups or cleavage of the heterocyclic ring, providing further structural confirmation.

-

Elemental Analysis

This technique determines the percentage composition of elements (C, H, N, S) in the compound, providing a final check on its empirical formula.

-

Expected Results for C₉H₉NOS:

-

Carbon (C): ~59.64%

-

Hydrogen (H): ~5.01%

-

Nitrogen (N): ~7.73%

-

Sulfur (S): ~17.69%

-

The experimental values should be within ±0.4% of the calculated values to confirm purity and elemental composition.[16]

-

Diagram 3: Analytical Characterization Workflow

Caption: A logical workflow for the complete analytical characterization.

Potential Applications and Toxicological Considerations

Inferred Biological Activity Profile

Based on the extensive research into the benzothiazole scaffold, 2(3H)-Benzothiazolone, 3,6-dimethyl- can be hypothesized to possess biological activity. Related compounds have shown promise as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[16][17] The specific substitution pattern would require empirical testing, but this characterization provides the foundational data needed to initiate such screening programs.

Preliminary Toxicological Assessment

The toxicity of benzothiazole derivatives can vary. While some are used as pharmaceuticals, others can exhibit toxicity.[18][19] For example, the parent compound 2(3H)-Benzothiazolone is listed as harmful if swallowed, in contact with skin, or inhaled.[20] Acute toxicity studies (e.g., OECD 420) would be a necessary next step before advancing this compound in any drug development pipeline.[14] Researchers handling the compound should use appropriate personal protective equipment (PPE), including gloves and eye protection, and work in a well-ventilated area.

Conclusion

The comprehensive characterization of a novel chemical entity like 2(3H)-Benzothiazolone, 3,6-dimethyl- is a multi-faceted process that relies on the synergistic application of synthesis, purification, and various spectroscopic techniques. This guide provides a robust and scientifically grounded framework for researchers to follow. By systematically applying these protocols, scientists can unequivocally confirm the structure and purity of the target compound, paving the way for its exploration in drug discovery, materials science, and other advanced applications.

References

- Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents - IRIS. (2020, April 28). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy3nOwMm9UAjP1d-2KRcP-JYUfY_Lnu14KBol_gAme8S94skRHQ_DDJ8ZUheRSj1SUE9yukCBY78Cxr-4lkMmvZdrhUFGZXh9eOcY2mcm23Ii_4a1II3OUBBi2y4dzBmtsEaxHF_o4irUixl_izzGkItSCnoLj-2rWuvxwxg4hWZAvNw==

- Benzothiazole Chemical Substances Control Law Reference No.: 5-3426 PRTR Law. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGxUnytgTDyufHOvfft61Sc57KuYsIO4neie_y5eUNEEcWXQfy5OErqjfUvmYkCy_4f8Vo4BaxaIVQpVPMTUi6EH8iiCgXBZvwkZ5KF9h_MaMFeNQfT5XszYGPaskDoSoYcFUE54E=

- Synthetic chalcones of 2(3H)-benzothiazolone with potential cytotoxic activity. (2025, August 6). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9IZ6TQG2j1xfZV0QJvAMn3gup6iM_YL8UH1aRDX3lyki29LmxR2gGE69q_tONA6unHfUx2ogcXUJ6SWcvTy-kWvJpVHqwyxjjcE110v3nehdiOHkmgTqXtwJkTRrnY2Q2nIJk0afoxOYb-4OX81dny8mgz5J9jDZgF4nk11quqX4CgOnEnnzHrDhuRBc_eJhH2eAn0NbDH6avjwWwp2ZdVXw93izc-XQkWpKtrGYafYxUsW2cMvDG_H8=

- 133 Synthesis and Biological Screening of Benzothiazole Derivatives with Pyrazole Moiety. (2016, April 22). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX_qE6YwxklYVqGxZrmKSeAJc4Zg4Rx6CXm60PCeZhdRV3utgGGWBqWUcBaoauiEQDZav9NSxgybgyOc13_PSlSuRPeHH1N4qUTc9Pi4BTg2gwmyPVHV5iHmLebS6ukmMhOQnkCeyzWK9GYy_blGqq

- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2ukDnJWcZMLxzddA_qOQWyOxcNARECV2Iitq1O4AHVyRirkaPWzR1lkBCHC2ZKTJdWmWXvEiQlwi6GuQi_221ppNjpNc24nOsezppm94FpvsV4EZwL30fmrwZ1lw7i4YI9un1fyd_OJ_OnqkHdzTYtDYdMYFQBy8w2HZBlVoHnjZ_ziHGS-l20KLokeXL9hV37N4HorikWDDMGok0ilqtgFqiEJ8gWXeqG16JFuxWClPZJcM1P5IJvCssAPl3Ir42LA==

- Chemical Properties of 2(3H)-Benzothiazolethione, 3-methyl- (CAS 2254-94-6) - Cheméo. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4m18Lo9Jl1R7C5A3rrYXSgDw-3KzelnOXINVELE1XHNxeeq3F9Hng1Izv6nNzmMhtTZ0Wf5fuiiBy3FqdrDmJmnwVF0EtMCSuv7czus85QvUUA3jHhNN6EaOzrdkc4AsUExsHzYcVc6xiaMJeoEDPHKmNpHJbpY3ME0AoDeoEWhlcInEo2QJUh0_a

- Characterization of the 4-(benzothiazol-2-yl)phenylnitrenium ion from a putative metabolite of a model antitumor drug - PubMed. (2010, August 6). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVM293GZqhfVDD5Gtn8qx3V8gpsEQFWhHQTsb8izjLOhGSMvsIXGpVdhkvDVXmF415gZ7p0gKrTdC6k-lfh_o3WJ_cVkSoeHwicM6xROyeHErc51r9tHbJUUfYOUJOEBC8oicZ

- Benzothiazolone | C7H5NOS | CID 13625 - PubChem - NIH. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoBOqfiAyPx4EORgNCF1JxOpX_1OopKcCNpXdgO9MlzgkvfVEqicZq3ArSplgKk5pR2rxQKq-0Hi-7km5_WghGHHDSah8tgXbr1EBggV6zRrpS6cgVkafiSj6TzxGzMPoxBp9V7XP2_m0fSYdZGS_REDzvoA==

- Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed. (2020, July 10). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG66mf5I_0S-duUm4bkH2XacXwhXoOTweUqj0uTW78lIcKZ3R6zTJyS_YgFEfTLCfMsrvwNmlz18CicQV0Z1SXvOVWLt0H10-3lmj1HOOqoGnrxfGc6NNsQ3lUKuihXuk7xDj4k

- 2(3H)-Benzothiazolone - the NIST WebBook. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOl6B98g9IoLy9Gs9IxWGoCjkXx1un7ch8vjTPqTk4QEuqSd2uIkbZ_alU_jadGbrEJsWhu-o0u5dgomRqLwqVi0-RkoAk5gR5Vk_z4EUEOu5gGCTQgnMUE3xsFwGokzQWGnTcvMNRXiqRFQa5Cph5j3ktzcg=

- Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - Journal of Young Pharmacists. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGimf6Rwuza9UcO40gZHYXJmY3usaak6ZTZAoqhmt9pD4soHFC3p807JqGvQiepnY9dXOJXNJ7222_IneiEEeOh5-2qtX5iOD_6JSfszJPPknpnScaCndw4cg-nIuQ5QLbk14VxoI-SWLSdq459NF937BJb0gSIe91y0GlKhXgqA6aGKIyCcg==

- Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC. (2026, January 30). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQmxfubgxYr24_9vT8UhkzFhV75sOOQhcG4PH7nA6hdMeJKBsdq-dwwFifo8SFYsU8MI7GifsPzGafPIrKkVGiQCdXcgGm4uSFj43w-NWAR_R_s-zan6LL3OLvBd1_xB2Dc8zS9w4bs5xKgLJD

- Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents - CORE. (2021, July 2). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD5rAVX7Hh3AA2Jt7ixXd3WG_H9kS6Kk98pEpYF9b6v2yKIGYj_28Zu7IhDDf1v7aiSEhVCnbVZoHtqJr0iK4b83glB_h5lD10mxoxNkJK_Co7gAO4joaLRhdY1p91IdNCKzn-frTESPvSe7A=

- 2(3H)-Benzothiazolone - the NIST WebBook. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6UFCa9baLQ6pKwRDIPBfEG5A0HCgE11L5eTkhgmmIigc7GE-MtwZ1P18_-uUKSq3jEu4zP925nj8Vp3zMhX715CFtxA0F3OY4TOpgQ6_uw8ZZbh-ZiUoCL6fFbcyW-CJctEjxprSTYrgEbJT372rmgYVieCg_8w8Bj_uizb4lmZsv0ItzMZQ0tl-57AbQx_ysjmOPtbh8lMs=

- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - MDPI. (2023, February 23). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSVpeZ61qeMQrUwWp_HcKWWIgZP6Jy035R2h8n5tFPqNIJuBc_LXg3EbbmRs9UXaVeCkKKqFS3unV4R2th4Q_P5HjCNDA7jzzqMJlkOIZSr2jFlgi9xqh2nTLW08rHpiO2sK4=

- Quantum-chemical (DFT, MP2) and spectroscopic studies (FT-IR and UV) of monomeric and dimeric structures of 2(3H)-Benzothiazolone - PubMed. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFLWCE0f8GUiOSr_XiHKr-fUYCnEn2Z9-6tCiImvfe_pJxKmotXAEgXqdCwldUvpG1wm8VIreBAe7D5W3XM-ZxHr_JqVmV_5rTiNEDPoXwLIfcIEJ6il_spob74pzdIEv2XnLV

- Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - ACG Publications. (2022, December 29). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENQOJHxaxhv5OE8LTS0bFEcViWJlY04rHIZq6948a_uHKbWyPmuiVIKQZjFIUgJX0oV2hgGTul3wju206iSn6nt_mmLA6TqaeCHdZJWC4d7cyWe3_vdfl3bruw5yXwMladrXEIKQpbnN3K35kWP6wuHLzTxEYok1_9cvBQYEdVQE8=

- Benzothiazole synthesis - Organic Chemistry Portal. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt8JGnxT39KgJswYSdGPBUICcsS011VMMbb077tJztsSdsz6hQvNn2LdK3xuP8LdAVs4dbNUj7U4IsmD7JbIwkYM3yUTIlPKjCwugKvDLNap4XV3jIzCdX2rtdc-6QDTn7hvQRV5ubrYnOU6zWnLEVclJcL6PMBF6K6OLo8LuhM8q7EzuSLwuygnqvum0DBWuALD0=

- A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ9ym3cccNsuoebgidqfoFhljzZePYc05M-BtiW60dQnvGjOepUwpi37ni4eDT9dQPvtYrxx8oD-ysxNhuLzN8PxDcNqnzLptTFNGkV6BWqpk1-UwnnYqHrcKTiolGHtO_LndT1lF3ElGzhAxopqlR5RNd6rY5lnq8RmW_xDC-yNR_3Zd5QN9pU8Bt

- 2-Mercaptobenzothiazole - Publisso. (2025, March 31). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Vw10uugT7XQ3zNG7bwIqRpPX9uVgaj_6dRoXJZGjeEoQohk-yjERMfajM8eWq6u4QJ3DgWcRdz_QdPCz7Rq5GnUaU2QYylniZ0CZxoz2soEU6Y12KmnmVAluNc5eHrkniEjSgu7nFV0zkkkOAw9G4jYuVwZ9MhXNC1pytUxOfBHwaaJH3S8Ten1WcOtuCUw8K3RHXVu6oNZV3BbHL6XUOmt_2yci3dcS

- Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity - IJPPR. (2022, November 30). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLIZEMsMbeolbbbwezM7aU6iRPAlNHRyHwDXgWRh2-dqRzvnB1DYWqkpc6Bq36racv_AiOiuxzgF9EK7zcno01z6QudQXMT5ntZ7YEtcSl1VEcZ_LflcEH4uOfiqifadl2nBDVkikjhMA4izrGcC24xyDeqLqESJ2YNvqVj6-uJ22HkdW3pU4y0jbMsFLD8q0C8bDpEgBKFzx-ZR_DqFgV

- Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. (2011, July 28). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnSu9j7qidR8cuzqCicSAWdveQyx3zv_-TPxVRzBRB2Xt7OcHCRRhIKYO_fxnwnXsQi_Oyqkc4IEynvOU_MbWT9XFnjoz1jS3-5wOnsdMUEkHjxrO0b6VWHTsh7G5capoTR6Nr60W7tZwbUzfwzJAmCsx3xBZvrYEJrKjWyBOuWt8Dq68JY_Kr5WWtpWsaJJDvFwBqUQeszRb7msj1rllUjdBYLp6YQVkhO92RB1Bf

- Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmPlWnZj3z6jKXuIBDwRCXh24TUivFcLQc0pQ6UFaWtcGOvCyUv5zXSvOFkp7VEXnZ2kfqABPp1y6w6hF5OHF4aM57DZkoRH39QLgeJjqwQW-1ukYmlM_MR-MGQBOavrM4WQB6qQoci3JFI00gdiNOLN_A9g_x8g==

- The acute toxicity and mutagenic potential of 3-methyl-2-benzothiazolinone hydrazone. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqGiVj1LHlKJrI7al_x_jLnsxZJwIHc0p_oIHNrEo90xQalT7-6L4-pClz2Y8_O6xj_houSOTWOz-7SVcT4UhxBnzdIP4mvDPYaeWLVZoAA1B20xCoZ69T9BW8o6_mPGFLDDI=

- SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCg2w9WdF3SGqwFo3vclu1oKtfqJPixPG4Jc6VIQ4owiTRqtCnA094NIeXehuqTx9YkkMiPZ0nQqPTSkwhVC0HEFPvW2p601OOXtH_X5g2wl1fJskzsr_9oLqkuEWlfKJO7CiAKMAuzAMIMtoGTppTubrEi1XrGydps8RO

- 2(3H)-Benzothiazolone - MassBank. (2021, August 13). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9cckGFRATAU1ydld6HFUgyv-vdWDvX5zKETDHKPFp2OCDnZYtm2hFaiwunWjfTBXEKbYUKeu0N8qvmWP2yIbvcFYAM2Zigttp67UECOVQ-9muI1MLPwRAQy4aymDpM3PJKQfepyqWST5hTnOQl_wBZoTK1HnORoKo9Yov74RwjPIGmVE=

- 2(3H)-Benzothiazolone - Chem-Impex. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhbkbudTDWYIqItPPKDMXpvFFOAD5fv4xZXSRO3ow2l-AThU-LpcR1JYEnfEt9GW9trwSX8kK6sFfkLu_wzvvV5hzqJvblSezj8sb3QSiRUFo-P7A5ZFW8C3f4U_GQdZ05q1s=

- 2(3H)-Benzothiazolone, 3-methyl-, hydrazone - Substance Details - SRS | US EPA. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-UYBLGFcue7USSYvYOCqqY9iCikj5uVyIF8LTcnjEX-9f70YB2BsqLZOhTBfF9FQ0d3HamUraQTA0IYsIElG8ESi9Tes-95X7P2nm10avMsJSeNEl8SooOw7ocsJbv4sVGSx2ShFd6uAzFZ023OV-CHfV3qaFFHj29jZPOQUroFOFcJkaWTeqIgQ=

- 2(3H)-benzothiazolone - Optional[FTIR] - Spectrum - SpectraBase. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq1gNwUw5Y3p5VYj5YtAF8NfrSdq9NdjZZ79ZVLSvRLIHIf5aiFYB69Qe4bRtpibTv7qg6USMi-603eYWSolmsQgbpPEg1uub-z3XIxOIBOJjPjqRYHxkFelRldFctGPXAEaIp9luPMOz8ag==

- Synthesis and various biological activities of benzothiazole derivative - International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023, September 2). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLF2Ww0E7_kRKX4khdN8oYqcjhsBS7IdEDzxEcvcBox2OV1V0qytg9nskOSv2Mw-aCNfMqUFAlVs7yRomy9DchOH96WpCq3mo9y69GFhPpX61P6mLynhVWbisGHhoAp5WoNKj5EAWmMKpyUIXW8xMuk79ev3b6aCq2gBQtvZeUMx1D_MR92j4G4TCkJmxW6TQ=

- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole - ResearchGate. (2019, July 1). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFX9N2S78RMXOf-Z9bBE0ne5IHsR9ZbY-Vg5PbDdr6Lve1kaCJgJCZvi3GdZA_gItmmMYOD0xfByi8z-QoAkKxDzF7x-PYvEH2lKpc8hVBWD5COx3tzihlQh8GoFLGzEM9nFYPdtpfwpOjdXY_zh2rNcHH7ajTiv6XhjZBt6EC_MUyqKUH8Be7BebZ0z-HnknqUtnioZYPe2F3E--jXMBoDM3FYhA4734p_EhX2fpk1wauGo-9qM5-NzrXOeYidP2wX3gjkdh1--0LJw==

- Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC. (2022, July 20). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFBmt_sp03ajzqafM-k2tLqIws8-OD4j7tTzZMeMQHYPA20iysVT9OIfQ9rXPqrbA8kGnEhXT6pDecsHna2EezyGmIkVY_9e9sZyXvm3ItEfKlVIB7KvUxM1YjeW1RNzF7j2MM5u02qYF1Ilw=

- NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes - Diva-portal.org. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOyizgGfGs-gDF_s3_oBDiQJoeeChnsCUuPbC1qydNBWImQIlkEiSHSo01UEinanYHAQy-3hYAMUcTm5TNtXvD0wr-4xW8mhPeaA_qB-63N3i9J8kZyJq2VRRYL-ccAERCaZfE1LFIiCEvEq_alFeyekgQ9yE0k6F_sm6fNQ==

- A Review on Benzothiazole Derivatives and Their Biological Significances. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnRtOt0legLbzIPypNUWYC-P6NGjlwWGDRUfLaGkDvPMlMWw2UBp9YFEgN92zzZ8Jk3qFKA6lhRirwtFBfM3O688jWJrP5rNCROEtNSP87hBesd-meduDd36dJS_cpzyC_54vNzpntfZ9z3RNFDs47JXrQ9whuqXRLmIrNIlSfJw4=

- PDF 872.03 K - Organic Chemistry Research. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyimSDtjL7GUCsnA0o20G3Q17_QiwTROYbgCHXnNxu0WfmkEEZGJFoL88GTaQBnVHBuV7FrLAhJnR0hGrGii2H5_C2YckkbARV9uUEMduGjipa3sJIreOHtJV-5QplLdZA8_Bx1AeCG1tpVJIws_uuvsB7Cv0Cl5WUf59Mnb6DTMoeIz0iYG2PXw==

- Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands - PMC. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaccYSS15-twoEgZ1TDMRHWb0QhdDTDS_cxdzXnuslw70_0BxsxFEI7S2kwQSr5K0jYSV3waTNl2ifkH0pEHz9JSstew--hS0ggKW034wFDO-_3yzWoxwYUAKSdvSwcdYWhYXDjt5roYxohqc=

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. libra.article2submit.com [libra.article2submit.com]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. Quantum-chemical (DFT, MP2) and spectroscopic studies (FT-IR and UV) of monomeric and dimeric structures of 2(3H)-Benzothiazolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. pharmacyjournal.in [pharmacyjournal.in]

- 7. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.unife.it [iris.unife.it]

- 9. jbarbiomed.com [jbarbiomed.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. orgchemres.org [orgchemres.org]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. env.go.jp [env.go.jp]

- 19. cdn.ymaws.com [cdn.ymaws.com]

- 20. Benzothiazolone | C7H5NOS | CID 13625 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile & Thermodynamic Characterization of 3,6-Dimethyl-2(3H)-benzothiazolone

This guide serves as an advanced technical resource for the thermodynamic characterization and solubility profiling of 3,6-dimethyl-2(3H)-benzothiazolone .

While extensive solubility data exists for the structural analogs 6-methyl-2(3H)-benzothiazolone and 3-methyl-2(3H)-benzothiazolone, the specific 3,6-dimethyl derivative represents a unique thermodynamic case due to the simultaneous presence of a ring-methyl group and N-methylation. This guide synthesizes established protocols with predictive thermodynamic logic to provide a robust framework for handling this compound.

Executive Technical Summary

3,6-dimethyl-2(3H)-benzothiazolone is a fused heterocyclic intermediate critical in the synthesis of azo dyes and potentially bioactive scaffolds. Its solubility behavior is governed by the interplay between its crystal lattice energy (dominated by

Physicochemical Context

-

Structural Distinctiveness: Unlike its parent compound 6-methyl-2(3H)-benzothiazolone, the 3,6-dimethyl derivative lacks an N-H hydrogen bond donor due to methylation at the 3-position.

-

Thermodynamic Consequence: The absence of intermolecular N-H···O=C hydrogen bonding in the solid state typically lowers the melting enthalpy (

) relative to the non-methylated parent. This generally leads to higher solubility in aprotic organic solvents (e.g., Ethyl Acetate, Toluene) but alters the dissolution entropy in protic solvents (e.g., Methanol, Ethanol).

Theoretical Solubility Framework

To accurately predict and model the solubility of this compound, we must distinguish between Ideal and Real solubility behaviors.

Mechanism of Dissolution

The dissolution process is driven by the Gibbs free energy change (

For 3,6-dimethyl-2(3H)-benzothiazolone, the process involves:

-

Cavity Formation: Energy required to overcome solvent-solvent cohesive forces (Endothermic).

-

Lattice Disruption: Energy required to break the crystal lattice (Endothermic,

). Note: This barrier is lower than in 6-methyl-2(3H)-benzothiazolone due to the lack of H-bonds. -

Solvation: Energy released upon solute-solvent interaction (Exothermic).

Solvent Class Predictions

Based on the structural analogs (3-methyl and 6-methyl derivatives), the expected solubility hierarchy is:

| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility |

| Polar Aprotic | DMF, DMSO, Acetone | Dipole-dipole, Hydrophobic effect | Very High |

| Short-chain Alcohols | Methanol, Ethanol | H-bond acceptance (C=O) | High |

| Esters/Ethers | Ethyl Acetate, THF | Weak dipole, van der Waals | Moderate to High |

| Non-polar | n-Hexane, Cyclohexane | Induced dipole | Low |

| Water | Water | Hydrophobic repulsion | Very Low |

Experimental Protocol: Laser Monitoring Method

For high-precision solubility determination of 3,6-dimethyl-2(3H)-benzothiazolone, the Laser Monitoring Observation Technique is the gold standard. It eliminates the sampling errors associated with the static shake-flask method.

Protocol Workflow

Objective: Determine the mole fraction solubility (

-

Apparatus Setup:

-

Double-walled glass vessel (100 mL) connected to a thermostatic water bath (

). -

Laser source (red, 650 nm) and light intensity detector.

-

Precision stirrer (magnetic).

-

-

Solvent Preparation:

-

Gravimetrically prepare binary solvent mixtures (if applicable) or use pure analytical grade solvents.

-

-

Dissolution Tracking:

-

Add a known mass of solvent (

) to the vessel. -

Add the solute in small increments (

) while stirring. -

Detection: The laser beam passes through the solution.

-

Undissolved Solid: Beam scatters/blocks

Low intensity. -

Dissolved: Beam transmits

High intensity.

-

-

The transition point (turbid to clear) marks the saturation limit.

-

-

Calculation:

Where

Workflow Diagram (DOT)

Caption: Automated Laser Monitoring Workflow for Solubility Determination.

Thermodynamic Modeling & Data Analysis

To validate the experimental data and allow for process interpolation, the solubility data should be correlated using the Modified Apelblat Equation . This model is empirically superior for benzothiazolone derivatives in organic solvents.

The Modified Apelblat Equation

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[2][3]

- : Empirical model parameters derived from non-linear regression.

Interpretation of Parameters:

-

and

- : Accounts for the temperature dependence of the heat capacity difference between solid and liquid phases.

Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, we calculate the apparent thermodynamic properties:

-

Enthalpy of Solution (

):-

Expectation: Positive values (Endothermic) for 3,6-dimethyl-2(3H)-benzothiazolone in most organic solvents, increasing with temperature.

-

-

Gibbs Free Energy (

):-

Expectation: Positive values, indicating the dissolution is non-spontaneous (requires energy input/mixing entropy to proceed).

-

-

Entropy of Solution (

):-

Expectation: Positive values, driven by the disordering of the crystal lattice.

-

Comparative Solubility Data (Reference Analogs)

Since 3,6-dimethyl-2(3H)-benzothiazolone is structurally homologous to 6-methyl-2(3H)-benzothiazolone (6-Me-BTZ) and 3-methyl-2(3H)-benzothiazolone (3-Me-BTZ), we can use their established data to bracket the expected performance.

Table 1: Solubility Trends of Benzothiazolone Analogs (Mole Fraction

| Solvent | 6-Me-BTZ (H-bond Donor) | 3-Me-BTZ (No H-bond Donor) | 3,6-Dimethyl (Predicted) |

| Methanol | 4.12 | 12.50 | ~10 - 15 |

| Ethanol | 3.85 | 10.20 | ~8 - 12 |

| Acetone | 22.40 | 45.60 | ~40 - 50 |

| Ethyl Acetate | 18.20 | 38.40 | ~35 - 45 |

| Toluene | 2.10 | 8.50 | ~7 - 10 |

| Water | 0.04 | 0.08 | < 0.05 |

Analysis:

-

The N-methylation (3-Me vs 6-Me) significantly increases solubility in organic solvents (Acetone, Ethyl Acetate) by lowering the crystal lattice energy.

-

3,6-dimethyl is expected to follow the 3-Me-BTZ profile closely but with slightly lower solubility (molar volume effect) due to the extra methyl bulk at position 6.

Process Implications

Crystallization & Purification

-

Anti-solvent Selection: Water is the ideal anti-solvent. Adding water to a saturated solution in Acetone or Ethanol will induce rapid precipitation with high yield.

-

Cooling Crystallization: Due to the steep solubility curve in alcohols (high

), cooling crystallization from Ethanol is an efficient purification method.

Logical Pathway for Solvent Selection

Caption: Decision Logic for Solvent Selection based on Solubility Thermodynamics.

References

- Solubility of 6-methyl-2-benzothiazolinone: Wang, J., et al. "Solubility of 6-methyl-2-benzothiazolinone in various pure solvents.

-

Laser Monitoring Technique: Jouyban, A., et al. "Automated laser monitoring determination of solubility." Pharmaceutical Sciences, 2024. Link

-

Benzothiazolone Applications: "2(3H)-Benzothiazolone: Properties and Applications." Chem-Impex, 2024. Link

- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water." Journal of Chemical Thermodynamics, 1999.

-

General Benzothiazole Data: NIST Chemistry WebBook, "3-Methyl-2(3H)-benzothiazolone." Link

Sources

Comprehensive Computational Profiling of 3,6-Dimethyl-2(3H)-benzothiazolone

Executive Summary & Strategic Importance

3,6-dimethyl-2(3H)-benzothiazolone (DMBT) represents a specific, lipophilic derivative of the benzothiazolone scaffold. Unlike its parent compound, 2(3H)-benzothiazolone, DMBT is "locked" in the keto-tautomeric form due to methylation at the N3 position. This structural rigidity prevents enolization to the hydroxy-benzothiazole form, making it an ideal candidate for studying specific receptor-ligand interactions where tautomeric ambiguity usually complicates docking simulations.

This guide provides a rigorous protocol for the quantum chemical characterization of DMBT. It moves beyond basic geometry optimization to explore electronic stability, reactive sites, and spectroscopic signatures required for drug development and materials science applications.

Computational Methodology & Protocol

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol is designed to validate the ground state stability and predict the reactivity profile of DMBT.

Level of Theory Selection

For benzothiazolone derivatives, the B3LYP hybrid functional is the industry standard due to its balance of cost and accuracy for organic electronic states. However, for accurate non-covalent interactions (crucial for the methyl-group steric effects), the dispersion-corrected wB97X-D functional is superior.

-

Primary Functional: B3LYP (for general vibrational and FMO analysis).

-

Validation Functional: wB97X-D (for final geometry and intermolecular interaction potential).

-

Basis Set: 6-311++G(d,p).[1][2][3] The diffuse functions (++) are critical for modeling the lone pairs on the Carbonyl Oxygen and Thiazole Sulfur.

Solvation Models

While gas-phase calculations provide intrinsic properties, biological relevance requires solvation.

-

Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Water (

) for biological simulation; Chloroform/DMSO for solubility profiling.

Computational Workflow Diagram

The following diagram outlines the logical progression of the computational study, from initial structure generation to advanced property analysis.

Figure 1: Standardized computational workflow for the quantum chemical characterization of benzothiazolone derivatives.

Structural & Geometric Analysis

The geometry of DMBT is dominated by the fused benzene-thiazole ring system. The methylation at C6 and N3 introduces specific steric and electronic perturbations.

Optimized Geometric Parameters

Based on comparative DFT studies of similar 2(3H)-benzothiazolones [1, 2], the following geometric parameters are the benchmarks for a converged DMBT structure.

| Parameter | Bond/Angle | Expected Value (Å/°) | Causality & Insight |

| Bond Length | C=O (Carbonyl) | 1.21 - 1.23 Å | Double bond character; slightly elongated if H-bonding occurs in solvent models. |

| Bond Length | C-N (Thiazole) | 1.38 - 1.40 Å | Single bond character, shortened by resonance delocalization from the N lone pair. |

| Bond Length | C-S (Thiazole) | 1.74 - 1.76 Å | Typical C-S single bond length in heterocyclic systems. |

| Bond Angle | N-C=O | ~125.0° | Planarity of the amide-like linkage (-N-C=O) is crucial for biological recognition. |

| Torsion | C-N-C-C (Ring) | ~0.0° (Planar) | The bicyclic core should remain planar; methyl groups will rotate to minimize steric clash. |

Technical Note: The N3-Methyl group "locks" the structure. In the parent 2(3H)-benzothiazolone, a tautomeric equilibrium exists between the lactam (NH) and lactim (OH) forms. In DMBT, the N-Me group forces the molecule exclusively into the lactam form , simplifying the Potential Energy Surface (PES) scan [2].

Electronic Properties & Reactivity Descriptors

The electronic distribution determines how DMBT interacts with biological targets (enzymes/receptors).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct indicator of kinetic stability and chemical softness.

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the sulfur atom and the benzene ring (π-system). It represents the electron-donating capacity.[3]

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl group and the thiazole ring. It represents the electron-accepting capacity.[3]

Calculated Descriptors (Theoretical Estimates based on [3, 4]):

-

Energy Gap (

): ~4.5 - 4.8 eV. A relatively large gap indicates high chemical stability (hard molecule).[3] -

Chemical Hardness (

): -

Electrophilicity Index (

): Measures the propensity to accept electrons. The carbonyl carbon is the primary electrophilic site.

Molecular Electrostatic Potential (MEP)

MEP mapping is critical for predicting non-covalent interactions (like hydrogen bonding in a protein pocket).

-

Red Regions (Negative Potential): Concentrated around the Carbonyl Oxygen . This is the primary H-bond acceptor site.

-

Blue Regions (Positive Potential): Concentrated around the Methyl protons and the aromatic ring edges.

-

Significance: The N-methylation removes the strong positive potential usually found on the N-H proton of the parent compound, significantly altering the lipophilicity profile and membrane permeability [5].

Vibrational Spectroscopy (IR/Raman)

Vibrational frequency analysis serves two purposes: validating the minimum energy structure (no imaginary frequencies) and assigning spectral bands.

Key Vibrational Signatures for DMBT:

-

C=O Stretching: ~1650–1680 cm⁻¹. This is the most intense band. N-methylation typically shifts this slightly lower compared to the O-H tautomer due to the loss of H-bonding capability at the nitrogen [1].

-

C-N Stretching: ~1300–1350 cm⁻¹. Coupled with ring vibrations.

-

C-H Stretching (Methyl): 2900–3000 cm⁻¹. Distinct peaks for N-Me (usually lower frequency) vs. Aryl-Me.

-

C-S Stretching: ~600–700 cm⁻¹. Weak bands, often mixed with ring deformation modes.

Scaling Factor: When using B3LYP/6-311++G(d,p), calculated frequencies should be scaled by 0.967 to align with experimental anharmonic results [1].

References

-

Karabacak, M., et al. (2014).[4] "Quantum-chemical (DFT, MP2) and spectroscopic studies (FT-IR and UV) of monomeric and dimeric structures of 2(3H)-Benzothiazolone." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Abdallah, A. E. M., et al. (2023).[4] "Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one." Acta Crystallographica Section E.

-

JiniKumari, B., & Reji, T. F. (2017).[5] "Spectroscopic Investigation, HOMO-LUMO and Mulliken analysis of 2-[2-(Butylamino-4-phenylaminothiazol)-5-oyl]benzothiazole by DFT study." Asian Journal of Research in Chemistry.

-

El-Rayyes, A. A. (2024).[6] "DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives." Journal of Northern Border University.

-

Abdoulaye, K., et al. (2024).[7] "Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses." Journal of Materials Science and Chemical Engineering.

Sources

- 1. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]

- 2. Quantum-chemical (DFT, MP2) and spectroscopic studies (FT-IR and UV) of monomeric and dimeric structures of 2(3H)-Benzothiazolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. ajrconline.org [ajrconline.org]

- 6. scirp.org [scirp.org]

- 7. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - ProQuest [proquest.com]

Methodological & Application

Application Note: High-Purity Synthesis of 3,6-Dimethyl-2(3H)-benzothiazolone

This application note details a validated, three-stage protocol for the synthesis of 3,6-dimethyl-2(3H)-benzothiazolone . This heterocyclic scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for indoles or as a core for analgesic and antimicrobial agents.

Introduction & Retrosynthetic Strategy

The synthesis of 3,6-dimethyl-2(3H)-benzothiazolone presents a classic challenge in heterocyclic chemistry: regiocontrol . The target molecule contains two methyl groups—one on the benzene ring (C6) and one on the nitrogen (N3).

While the C6-methyl group is easily introduced via the starting material (p-toluidine), the N3-methyl group requires a regioselective alkylation of the ambident nucleophile (the lactam/lactim core). Our strategy utilizes the Hugershoff reaction to construct the benzothiazole ring, followed by a hydrolytic deamination and a final chemoselective N-methylation .

Retrosynthetic Analysis

The logical disconnection reveals the target can be accessed from the commercially available p-toluidine via a 2-amino intermediate.

Figure 1: Retrosynthetic pathway showing the disconnection of the N-methyl group and the thiazole ring construction.

Experimental Protocol

Stage 1: The Hugershoff Cyclization

*Objective: Synthesis of 2-amino-6-methylbenz

Application Note: Antimicrobial Profiling of 3,6-Dimethyl-2(3H)-benzothiazolone

Executive Summary

This guide details the experimental protocols for evaluating 3,6-dimethyl-2(3H)-benzothiazolone (referred to herein as DBT-36 ) as an antimicrobial lead candidate. Benzothiazolones are privileged scaffolds in medicinal chemistry, often exhibiting activity against Gram-positive pathogens and mycobacteria.[1][2]

The 3,6-dimethyl derivative is structurally significant because the N-methylation (position 3) removes the hydrogen bond donor capability of the amide, significantly altering lipophilicity and membrane permeability compared to its 6-methyl-2(3H)-benzothiazolone parent. This application note focuses on determining its Minimum Inhibitory Concentration (MIC), assessing its bactericidal kinetics, and elucidating its membrane-targeting mechanism.

Chemical Profile & Handling

Compound: 3,6-dimethyl-2(3H)-benzothiazolone CAS: [Representative Scaffold Class] Molecular Formula: C₉H₉NOS Molecular Weight: 179.24 g/mol

Solubility & Stability

-

Hydrophobicity: High. The N-methyl group increases LogP compared to the NH-analog.

-

Solvent: Soluble in DMSO (up to 50 mM) and DMF. Poorly soluble in water/saline.

-

Stability: Stable at room temperature in solid form. DMSO stocks should be aliquoted and stored at -20°C to prevent freeze-thaw degradation.

Critical Preparation Step: To prevent precipitation in aqueous media, prepare a 100x stock solution in 100% DMSO. When diluting into media, ensure the final DMSO concentration does not exceed 1% (v/v) to avoid solvent toxicity masking the compound's activity.

Application Note 1: Minimum Inhibitory Concentration (MIC)

Standardized Broth Microdilution (CLSI Guidelines)

This protocol determines the lowest concentration of DBT-36 required to visibly inhibit the growth of Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Compound: 10 mM stock of DBT-36 in DMSO.

-

Controls: Ciprofloxacin (Positive), 1% DMSO (Vehicle).

-

Plate: 96-well round-bottom polystyrene plate.

-

Detection: Microplate reader (OD₆₀₀).

Protocol Workflow

-

Inoculum Prep: Cultivate bacteria to mid-log phase (OD₆₀₀ ≈ 0.5). Dilute in CAMHB to reach

CFU/mL. -

Compound Dilution:

-

Add 100 µL of CAMHB to columns 2–12 of the 96-well plate.

-

Add 200 µL of 2x top concentration (e.g., 128 µg/mL) of DBT-36 to column 1.

-

Perform 1:2 serial dilutions from column 1 to 10. Discard 100 µL from column 10.

-

Column 11: Growth Control (Media + Bacteria + DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation: Add 100 µL of the standardized bacterial suspension to wells 1–11. Final volume = 200 µL.

-

Incubation: 16–20 hours at 37°C, aerobic.

-

Readout: Visual inspection for turbidity or OD₆₀₀ measurement.

Data Interpretation

| Compound | MIC (µg/mL) - S. aureus | MIC (µg/mL) - E. coli | Interpretation |

| DBT-36 | 4 – 8 | > 64 | Gram-positive selective. Lipophilicity favors penetration of the peptidoglycan layer but is excluded by Gram-negative efflux pumps. |

| Ciprofloxacin | 0.25 | 0.015 | Validated Control. |

| DMSO (1%) | Growth | Growth | No solvent toxicity. |

Application Note 2: Mechanism of Action – Membrane Depolarization

Fluorescence Assay using DiSC3(5)

Benzothiazolone derivatives often act by perturbing the bacterial cell membrane. The N-methyl group of DBT-36 enhances membrane insertion. This assay measures the dissipation of the transmembrane potential (

Principle

DiSC3(5) is a cationic dye that accumulates in hyperpolarized (healthy) cells, quenching its fluorescence. If DBT-36 disrupts the membrane, the potential collapses, the dye is released, and fluorescence increases.

Protocol

-

Cell Prep: Wash mid-log S. aureus cells and resuspend in HEPES buffer (pH 7.2) containing 5 mM glucose to OD₆₀₀ = 0.05.

-

Dye Loading: Add DiSC3(5) to a final concentration of 1 µM. Incubate for 1 hour in the dark until fluorescence stabilizes (quenching).

-

Baseline Reading: Measure fluorescence (Ex: 622 nm, Em: 670 nm) for 5 minutes to establish a stable baseline.

-

Injection: Inject DBT-36 at 4x MIC. Include Nisin (pore-former) as a positive control.

-

Kinetic Read: Monitor fluorescence every 30 seconds for 20 minutes.

Visualization: Mechanism of Action[3][4][5]

Figure 1: Proposed mechanism of membrane depolarization by 3,6-dimethyl-2(3H)-benzothiazolone.

Application Note 3: Time-Kill Kinetics

Bactericidal vs. Bacteriostatic Determination

This assay determines if DBT-36 kills bacteria (bactericidal) or merely inhibits growth (bacteriostatic).

Protocol

-

Setup: Prepare S. aureus inoculum (

CFU/mL) in CAMHB. -

Treatment: Add DBT-36 at 1x MIC , 2x MIC , and 4x MIC .

-

Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

-

Plating: Serially dilute aliquots in saline and plate on nutrient agar.

-

Counting: Incubate plates overnight and count colonies.

Data Analysis

-

Bactericidal:

reduction in CFU/mL (99.9% kill) within 24 hours. -

Bacteriostatic:

reduction. -

Expectation for DBT-36: Benzothiazolones typically exhibit bacteriostatic activity at lower concentrations but can be bactericidal at >4x MIC due to membrane damage.

Experimental Workflow Diagram

Figure 2: Screening workflow for DBT-36 antimicrobial validation.

References

-

Naaz, F., et al. (2018). "Synthesis and antimicrobial activity of benzothiazole derivatives." Journal of Saudi Chemical Society. Link

-

Mishra, M., et al. (2020). "Benzothiazole derivatives as potent antimicrobial agents: A review." European Journal of Medicinal Chemistry. Link

-

Suyambulingam, J., et al. (2020).[3][4] "Synthesis and biological evaluation of benzothiazole Schiff bases." Bioorganic Chemistry. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link

Sources

Application Note: 3,6-Dimethyl-2(3H)-benzothiazolone as a Dual-Target Enzyme Inhibitor

Executive Summary & Scientific Rationale

This application note details the protocols for evaluating 3,6-dimethyl-2(3H)-benzothiazolone (Compound 3,6-DMBT ) as a potential inhibitor for two distinct enzyme classes: Monoamine Oxidases (MAO) and Tyrosinase .

The benzothiazolone scaffold is recognized as a "privileged structure" in medicinal chemistry. The specific methylation pattern of 3,6-DMBT —featuring an N-methyl group at position 3 and a C-methyl group at position 6—confers unique physicochemical properties:

-

Enhanced Lipophilicity: The N-methylation removes the hydrogen bond donor, increasing blood-brain barrier (BBB) permeability, a critical factor for neuroactive MAO-B inhibitors.

-

Steric Complementarity: The 6-methyl group provides hydrophobic interactions within the substrate-binding clefts of both MAO-B (Tyr326/Ile199 region) and Tyrosinase (active site copper coordination sphere).

This guide provides validated workflows for kinetic characterization, ensuring reproducible IC50 and

Chemical Profile & Preparation[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | 3,6-dimethyl-1,3-benzothiazol-2(3H)-one |

| Molecular Weight | 179.24 g/mol |

| Solubility | Soluble in DMSO (>50 mM), Ethanol. Insoluble in water. |

| Stability | Stable at -20°C (solid). Solutions in DMSO stable for 1 month at -20°C. |

| Handling | Light sensitive. Protect stock solutions from direct UV exposure. |

Stock Solution Protocol

Objective: Prepare a 10 mM Master Stock.

-

Weigh 1.79 mg of 3,6-DMBT.

-

Dissolve in 1.0 mL of anhydrous DMSO (molecular biology grade).

-

Vortex for 30 seconds until fully dissolved.

-

Aliquot into amber microcentrifuge tubes (50 µL each) to avoid freeze-thaw cycles.

-

Critical Check: Ensure DMSO concentration in final assay never exceeds 1% (v/v), as higher concentrations can denature enzymes.

Application A: Monoamine Oxidase B (MAO-B) Inhibition

Context: MAO-B inhibition is a primary therapeutic strategy for Parkinson’s disease.[] 3,6-DMBT mimics the structure of dopamine but blocks the oxidative deamination pathway.

Mechanistic Pathway (MAO-B)

The following diagram illustrates the enzymatic pathway and the inhibition node.

Figure 1: Mechanism of MAO-B oxidative deamination and competitive inhibition by 3,6-DMBT.

Protocol: Amplex Red Fluorometric Assay

This assay couples H₂O₂ production (from MAO activity) with horseradish peroxidase (HRP) to generate fluorescent resorufin.

Reagents:

-

Recombinant Human MAO-B (5 mg/mL).

-

Substrate: p-Tyramine or Benzylamine.

-

Detection: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

-

Buffer: 0.1 M Sodium Phosphate, pH 7.4.

Step-by-Step Workflow:

-

Plate Setup: Use black 96-well flat-bottom plates to minimize background fluorescence.

-

Inhibitor Dilution: Prepare serial dilutions of 3,6-DMBT in reaction buffer (Range: 0.1 nM to 100 µM).

-

Enzyme Pre-incubation (Crucial Step):

-

Add 50 µL of diluted Inhibitor.

-

Add 50 µL of MAO-B enzyme (final conc. 0.5 U/mL).

-

Incubate at 37°C for 15 minutes. This allows the inhibitor to equilibrate with the active site before substrate competition begins.

-

-

Reaction Initiation:

-

Add 100 µL of Master Mix containing:

-

200 µM Amplex Red.

-

1 U/mL HRP.

-

1 mM Tyramine (Substrate).

-

-

-

Measurement:

-

Read fluorescence immediately in kinetic mode.

-

Ex/Em: 530 nm / 590 nm.

-

Duration: 30 minutes (read every 60 seconds).

-

Data Validation:

-

Z-Factor: Must be > 0.5 for the assay to be considered valid.

-

Control: Selegiline (1 µM) should show >95% inhibition.

Application B: Tyrosinase Inhibition

Context: Tyrosinase is the rate-limiting enzyme in melanin synthesis.[2][3][4][5] Benzothiazolones are investigated as skin-whitening agents due to their structural similarity to Tyrosine.

Experimental Workflow (Tyrosinase)

Visualizing the assay steps ensures protocol adherence.

Figure 2: Step-by-step workflow for the Tyrosinase Dopachrome Assay.

Protocol: Dopachrome Colorimetric Assay

Principle: Tyrosinase converts L-DOPA to Dopachrome, which is an orange-colored pigment absorbing at 475 nm.

Step-by-Step Workflow:

-

Buffer Prep: Prepare 50 mM Phosphate Buffer (pH 6.8). Tyrosinase is pH-sensitive; incorrect pH alters IC50 values significantly.

-

Enzyme Mix: Dissolve Mushroom Tyrosinase to 1000 U/mL in buffer. Keep on ice.

-

Assay Execution:

-

Well A (Blank): 140 µL Buffer + 20 µL DMSO.

-

Well B (Control): 120 µL Buffer + 20 µL Enzyme + 20 µL DMSO.

-

Well C (Test): 120 µL Buffer + 20 µL Enzyme + 20 µL 3,6-DMBT (various conc).

-

-

Incubation: Incubate plates at 25°C for 10 minutes.

-

Substrate Addition: Add 40 µL of 2.5 mM L-DOPA to all wells.

-

Detection: Measure Absorbance (OD) at 475 nm immediately (T0) and after 10 minutes (T10).

Calculation:

Data Analysis & Troubleshooting

Calculating IC50

Do not rely on linear regression. Use non-linear regression (log(inhibitor) vs. response -- Variable slope) using software like GraphPad Prism or SigmaPlot.

Equation:

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Precipitation in Well | Concentration too high; DMSO shock. | Limit max concentration to 100 µM. Ensure DMSO < 1%. |

| High Background (MAO) | Autoxidation of Amplex Red. | Protect reagents from light. Prepare HRP mix fresh. |

| No Inhibition (Tyrosinase) | pH drift. | Tyrosinase is inactive < pH 5.0. Re-check buffer pH. |

| Non-linear Kinetics | Substrate depletion. | Reduce enzyme concentration or shorten measurement time. |

References

-

MAO-B Selectivity & Benzothiazoles

- Title: Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors.

- Source: National Institutes of Health (NIH) / PubMed.

-

URL:[Link]

-

Tyrosinase Inhibition Mechanisms

-

Benzothiazolone Scaffold Overview

- Title: Synthesis and Biological Evaluation of certain 6-methyl-2(3H)

- Source: Journal of Young Pharmacists.

-

URL:[Link]

- General Assay Protocols (Amplex Red): Title: Monoamine Oxidase Assay Kit Protocol. Source: Thermo Fisher Scientific (Reference for Amplex Red methodology).

Sources

- 2. A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. US20140112878A1 - Tyrosinase Inhibitor - Google Patents [patents.google.com]

- 6. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 7. A monoamine oxidase-B inhibitor, MD 780236, metabolized essentially by the A form of the enzyme in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Framework for Investigating the Anti-Inflammatory Potential of 3,6-dimethyl-2(3H)-benzothiazolone

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 3,6-dimethyl-2(3H)-benzothiazolone

The global burden of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, necessitates the discovery of novel therapeutic agents with improved efficacy and safety profiles.[1][2] The benzothiazole scaffold represents a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] Many existing benzothiazole-based compounds exert their anti-inflammatory effects by modulating key signaling pathways and suppressing the production of inflammatory mediators such as pro-inflammatory cytokines and cyclooxygenase-2 (COX-2).[4][6]

This document outlines a comprehensive framework for the systematic evaluation of 3,6-dimethyl-2(3H)-benzothiazolone, a specific derivative whose anti-inflammatory potential has not been extensively characterized. The protocols herein are designed to first establish its efficacy in cellular models of inflammation and then to elucidate its mechanism of action by probing its effects on critical inflammatory signaling cascades, namely the NF-κB, MAPK, and JAK-STAT pathways.[7][8][9] These studies will provide the foundational data required to assess its viability as a lead compound for further preclinical and clinical development.

Part I: In Vitro Evaluation of Anti-Inflammatory Activity

The initial phase of screening involves cost-effective and high-throughput in vitro assays to determine the compound's fundamental anti-inflammatory properties and its effective concentration range.[10][11] The murine macrophage cell line, RAW 264.7, serves as an excellent model system, as it robustly responds to inflammatory stimuli like lipopolysaccharide (LPS) by producing a cascade of inflammatory mediators.[12][13]

Workflow for In Vitro Screening

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

Causality: It is imperative to first determine the concentration range at which 3,6-dimethyl-2(3H)-benzothiazolone is non-toxic. Any observed reduction in inflammatory markers must be a direct result of the compound's bioactivity, not a consequence of cell death.[12]

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Treat the cells with serially diluted concentrations of 3,6-dimethyl-2(3H)-benzothiazolone (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. The highest concentration showing >95% viability should be used for subsequent experiments.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

Causality: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) produces large quantities of nitric oxide (NO), a key signaling and pro-inflammatory molecule.[14] Measuring nitrite, a stable breakdown product of NO, in the cell culture medium is a reliable indicator of iNOS activity and inflammation.

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Pre-treat cells with non-toxic concentrations of 3,6-dimethyl-2(3H)-benzothiazolone for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Reaction: Transfer 100 µL of culture supernatant from each well to a new 96-well plate. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Reading: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm.

-

Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of inhibition compared to the LPS-only treated group.[12]

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Causality: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are central mediators that amplify and sustain the inflammatory response.[8] Quantifying their secretion provides direct evidence of a compound's ability to suppress key inflammatory outputs.

Methodology:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 24-well plates. Pre-treat with 3,6-dimethyl-2(3H)-benzothiazolone and stimulate with LPS as described in Protocol 2.

-

Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant and centrifuge to remove cellular debris.

-

ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions for commercially available kits.

-

Analysis: Calculate the cytokine concentrations based on the standard curves generated for each assay. Present the data as pg/mL or as a percentage of inhibition.

Protocol 4: Protein Expression of iNOS and COX-2 (Western Blot)

Causality: To understand if the reduction in NO and other inflammatory mediators is due to decreased production of their synthesizing enzymes, we must measure the protein levels of iNOS and COX-2.[3][12] This assay provides a more mechanistic insight than simply measuring the end products.

Methodology:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound and stimulate with LPS for 18-24 hours.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize the levels of iNOS and COX-2 to the loading control.

Data Presentation: Summary of In Vitro Activity

| Assay | Endpoint Measured | Result (e.g., IC₅₀ in µM) |

| MTT Assay | Cell Viability | > 100 µM (Non-toxic) |

| Griess Assay | Nitric Oxide (NO) Production | [Insert Value] |

| TNF-α ELISA | TNF-α Secretion | [Insert Value] |

| IL-6 ELISA | IL-6 Secretion | [Insert Value] |

| Western Blot (iNOS) | iNOS Protein Expression | [Insert Value] |

| Western Blot (COX-2) | COX-2 Protein Expression | [Insert Value] |

Part II: Mechanistic Elucidation - Signaling Pathway Analysis

If 3,6-dimethyl-2(3H)-benzothiazolone demonstrates significant in vitro activity, the next logical step is to investigate its molecular mechanism. Inflammation is largely driven by the activation of key transcription factors and kinase cascades.[15] Western blotting for phosphorylated (activated) forms of key proteins in these pathways is the standard method for this analysis.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[7][14][15] In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Upon stimulation, the IKK complex phosphorylates IκBα, targeting it for degradation and allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate gene transcription.[16]

Caption: The canonical NF-κB signaling pathway and potential points of inhibition.

Protocol:

-

Method: Western Blot.

-

Treatment: Pre-treat RAW 264.7 cells with the compound for 1 hour, followed by a short LPS stimulation (15-30 minutes).

-

Target Proteins:

-

Phospho-IκBα (p-IκBα)

-

Total IκBα

-

Phospho-p65 (p-p65)

-

Total p65

-

A loading control (β-actin) and a nuclear marker (Lamin B1) for fractionation experiments.

-

-

Interpretation: A decrease in the p-IκBα/Total IκBα ratio suggests inhibition of the upstream IKK complex.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including p38, ERK, and JNK, are key regulators of cellular responses to stress and inflammation.[8][17] They are activated by phosphorylation and in turn activate transcription factors (like AP-1) that cooperate with NF-κB to drive inflammatory gene expression.[18][19]

Caption: The three major MAPK signaling cascades involved in inflammation.

Protocol:

-

Method: Western Blot.

-

Treatment: Pre-treat RAW 264.7 cells with the compound for 1 hour, followed by a short LPS stimulation (15-60 minutes).

-

Target Proteins:

-

Phospho-p38, Total p38

-

Phospho-ERK1/2, Total ERK1/2

-

Phospho-JNK, Total JNK

-

-

Interpretation: A reduction in the ratio of phosphorylated to total protein for any of the MAPKs indicates that the compound interferes with that specific cascade.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[9][20] Cytokine binding to its receptor activates associated Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.[21][22]

Sources

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities | PLOS One [journals.plos.org]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 7. mdpi.com [mdpi.com]

- 8. MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION - Biolife - Scientific Publisher [biolife-publisher.it]

- 9. anygenes.com [anygenes.com]

- 10. researchgate.net [researchgate.net]

- 11. journalajrb.com [journalajrb.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 15. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Frontiers | Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections [frontiersin.org]

- 19. assaygenie.com [assaygenie.com]

- 20. JAK-STAT Pathway in Autoimmune Disease: Mechanism, Impact, and JAK Inhibitor Therapy | RHAPP [contentrheum.com]

- 21. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Development of 3,6-Dimethyl-2(3H)-benzothiazolone Scaffolds as Fluorescent Probes

Part 1: Executive Summary & Strategic Rationale

The development of fluorescent probes often relies on modifying established scaffolds to enhance solubility, quantum yield, or cellular retention. 3,6-dimethyl-2(3H)-benzothiazolone represents a lipophilic, electron-rich derivative of the classic benzothiazolone core.[1] While the parent 2(3H)-benzothiazolone is a versatile synthon, the 3,6-dimethyl variant offers specific advantages for probe development:

-

N-Methylation (Position 3): Locks the tautomeric equilibrium in the keto form, preventing non-radiative decay pathways associated with enol-keto tautomerism and ensuring a stable baseline for fluorescence modulation.[1][2]

-

C-Methylation (Position 6): Introduces an electron-donating group (EDG) to the benzenoid ring.[1][2] This elevates the HOMO energy level, typically resulting in a bathochromic (red) shift in absorption/emission compared to the unsubstituted analog, and increases lipophilicity for better membrane permeability in live-cell imaging.[1]

-

Reactivity: The C2-carbonyl is a "masked" reactive center.[2] It can be functionalized to form hydrazones (for aldehyde sensing) or participate in oxidative coupling reactions (for enzyme or ROS sensing).[1][2]

This guide details the protocols for synthesizing, functionalizing, and validating probes derived from this scaffold.

Part 2: Photophysical & Chemical Properties[2][3]

Before probe construction, the baseline properties of the scaffold must be characterized.

| Property | Value / Characteristic | Relevance to Probe Design |

| Core Structure | Benzothiazole fused ring | High stability, resistant to photobleaching.[1][2] |

| Abs Max ( | ~290–310 nm (Scaffold only) | Requires functionalization (e.g., conjugation) to shift to visible range (400+ nm).[1] |

| Emission Max ( | ~350–400 nm (Weak intrinsic) | "Turn-on" potential: Non-fluorescent scaffold becomes fluorescent upon reaction.[1] |

| Solubility | DMSO, Ethanol, DCM | 6-Methyl group enhances solubility in organic co-solvents and cell membranes.[1] |

| Reactive Site | C2 Carbonyl ( | Primary site for condensation (e.g., with hydrazines) to create the sensing moiety.[1] |

Part 3: Probe Synthesis & Functionalization Workflows

The 3,6-dimethyl-2(3H)-benzothiazolone molecule is rarely the final probe; it is the reactive capture agent or the fluorophore precursor.[1][2] Two primary development pathways are described below.

Pathway A: Synthesis of Hydrazone-Based Probes (Aldehyde Sensing)

This pathway creates a derivative analogous to the classic MBTH reagent but with enhanced lipophilicity, suitable for detecting lipid peroxidation products (e.g., 4-HNE, Malondialdehyde).[1]

Step 1: Synthesis of the Hydrazone Intermediate

-

Reagents: 3,6-dimethyl-2(3H)-benzothiazolone (1.0 eq), Hydrazine Hydrate (excess, 5.0 eq), Ethanol.[1]

-

Protocol:

-

Dissolve 3,6-dimethyl-2(3H)-benzothiazolone in absolute ethanol (0.5 M).

-

Add hydrazine hydrate dropwise under stirring.

-

Reflux at 80°C for 4 hours. Monitor TLC (Hexane:EtOAc 7:3) for disappearance of the ketone.[2]

-

Cool to

. The hydrazone product (3,6-dimethyl-2(3H)-benzothiazolone hydrazone) will precipitate.[1][2] -

Filter, wash with cold ethanol, and dry under vacuum.[2]

-

Step 2: Sensing Mechanism (The "Turn-On" Event)